methyl N-[(2,4-dinitrophenyl)carbonyl]valinate
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Overview
Description
Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate is an organic compound that belongs to the class of dinitrophenyl derivatives It is characterized by the presence of a valinate ester linked to a 2,4-dinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2,4-dinitrophenyl)carbonyl]valinate typically involves the reaction of valine with 2,4-dinitrophenyl isocyanate. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The dinitrophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can react with the dinitrophenyl group under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activities and protein interactions.
Industry: Utilized in the development of materials with specific properties, such as nonlinear optical materials.
Mechanism of Action
The mechanism of action of methyl N-[(2,4-dinitrophenyl)carbonyl]valinate involves its interaction with specific molecular targets. The dinitrophenyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The compound’s effects are mediated through pathways involving oxidative stress and protein modification.
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitrophenylhydrazine: A related compound used in the detection of carbonyl compounds.
Methyl N-(2,4-dinitrobenzoyl)valinate: Another derivative with similar structural features.
Uniqueness
Methyl N-[(2,4-dinitrophenyl)carbonyl]valinate is unique due to its specific combination of the valinate ester and dinitrophenyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 2-[(2,4-dinitrobenzoyl)amino]-3-methylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O7/c1-7(2)11(13(18)23-3)14-12(17)9-5-4-8(15(19)20)6-10(9)16(21)22/h4-7,11H,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYXYDSXHWSNXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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